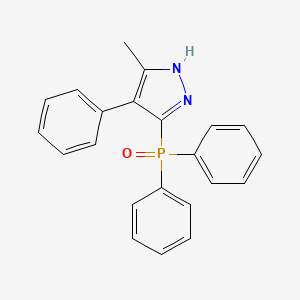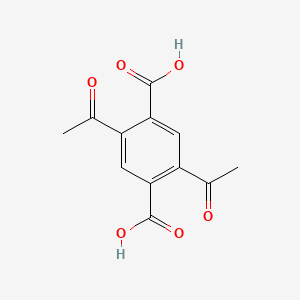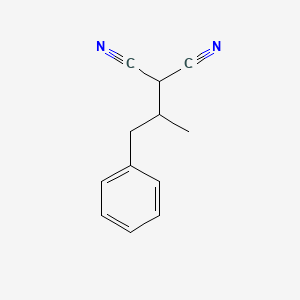![molecular formula C11H24N4O2 B14466114 2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide CAS No. 69426-02-4](/img/structure/B14466114.png)
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple dimethylamino groups and acetamide functionalities. Its versatility and reactivity make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with acetic anhydride to form N,N-dimethylacetamide. This intermediate is then reacted with 3-aminopropylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and cellular functions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: A simpler analog with similar functional groups but lacking the additional aminopropyl chain.
N,N-Dimethylformamide: Another related compound with a formamide group instead of the acetamide group.
N,N-Dimethylpropylamine: Contains a similar aminopropyl chain but lacks the acetamide functionality.
Uniqueness
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide is unique due to its combination of multiple dimethylamino groups and the presence of both acetamide and aminopropyl functionalities. This structural complexity provides it with distinct reactivity and a broad range of applications compared to its simpler analogs.
Propriétés
Numéro CAS |
69426-02-4 |
|---|---|
Formule moléculaire |
C11H24N4O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C11H24N4O2/c1-14(2)8-10(16)12-6-5-7-13-11(17)9-15(3)4/h5-9H2,1-4H3,(H,12,16)(H,13,17) |
Clé InChI |
MVUZOIYDHHRPKZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)NCCCNC(=O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
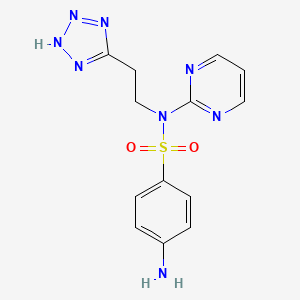
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
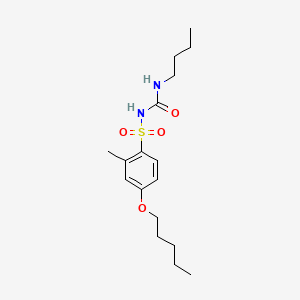
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)
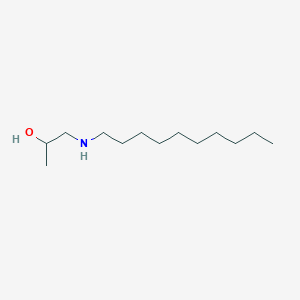
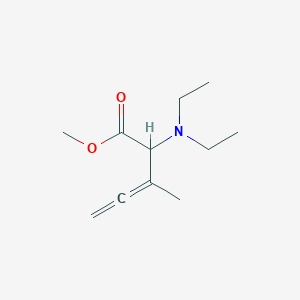

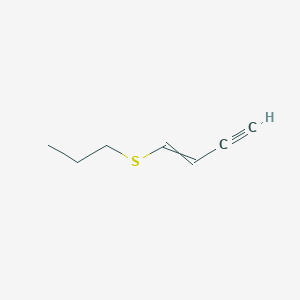
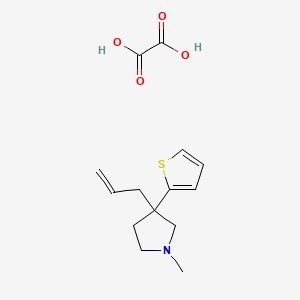
![Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate](/img/structure/B14466095.png)
